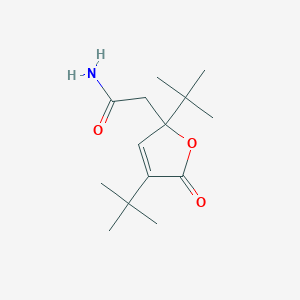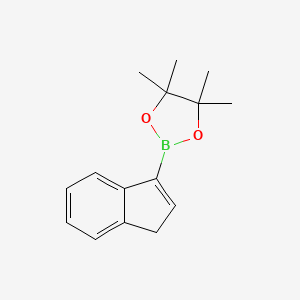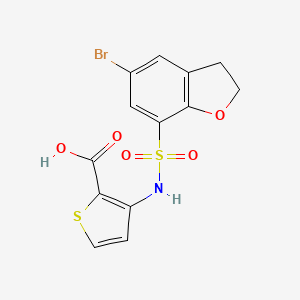
3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid is a complex organic compound that features a combination of brominated benzofuran, sulfonamide, and thiophene carboxylic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid typically involves multi-step organic reactions. A possible synthetic route might include:
Bromination: Introduction of a bromine atom to the benzofuran ring.
Sulfonamidation: Formation of the sulfonamide group.
Thiophene Carboxylation: Introduction of the carboxylic acid group to the thiophene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the brominated benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups to the benzofuran ring.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: In the development of organic semiconductors or other advanced materials.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: Shares the brominated benzofuran moiety.
Thiophene-2-carboxylic acid: Contains the thiophene carboxylic acid group.
Sulfonamides: Compounds with the sulfonamide functional group.
Uniqueness
3-((5-Bromo-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carboxylic acid is unique due to the combination of these functional groups, which may confer specific chemical properties and biological activities not found in simpler analogs.
Propiedades
Fórmula molecular |
C13H10BrNO5S2 |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
3-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)sulfonylamino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO5S2/c14-8-5-7-1-3-20-11(7)10(6-8)22(18,19)15-9-2-4-21-12(9)13(16)17/h2,4-6,15H,1,3H2,(H,16,17) |
Clave InChI |
VOGHAFYVRGZVRC-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-phenylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B14015826.png)
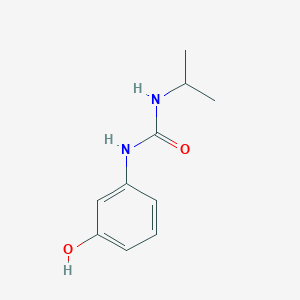
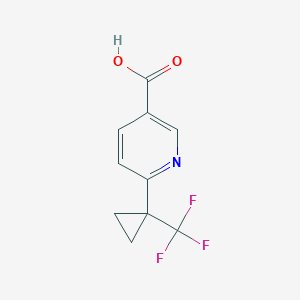
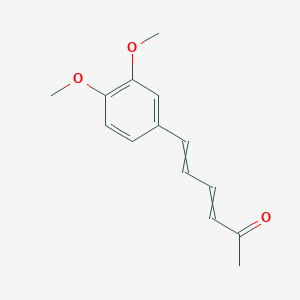
![(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14015860.png)
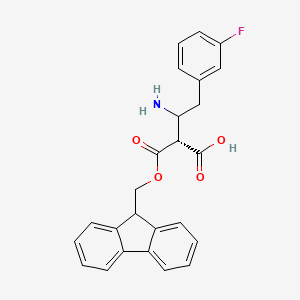
![7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B14015869.png)
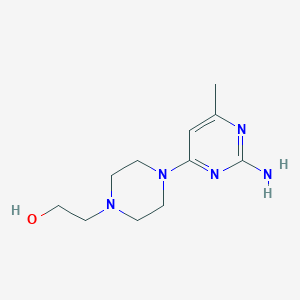
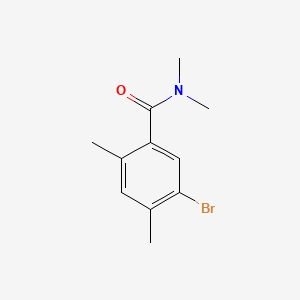
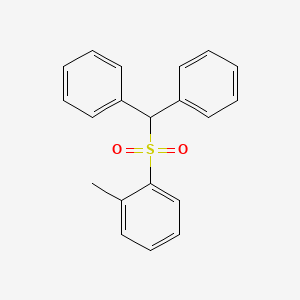
![Imidazo[1,5-a]pyridin-3-ylmethanol](/img/structure/B14015914.png)
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
